![molecular formula C8H12O3 B8399614 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]](/img/structure/B8399614.png)
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an epoxy group and a spiro linkage, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity or disrupt biological pathways, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the epoxy group.
4-Piperidone ethylene acetal: Another spirocyclic compound with different functional groups.
Uniqueness
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is unique due to the presence of both an epoxy group and a spiro linkage, which imparts distinct reactivity and stability compared to other similar compounds. This combination of features makes it particularly valuable in various research and industrial applications .
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,3'-7-oxabicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C8H12O3/c1-2-8(9-3-4-10-8)5-7-6(1)11-7/h6-7H,1-5H2 |
InChIキー |
ITIXASMVRIYQAP-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC3C1O3)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(+/-)-N-(-2-methylpiperidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B8399532.png)
![4-[(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl]benzaldehyde](/img/structure/B8399539.png)


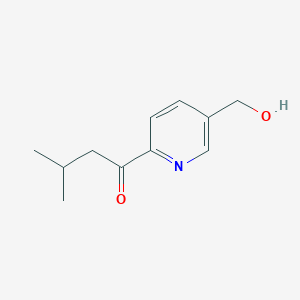

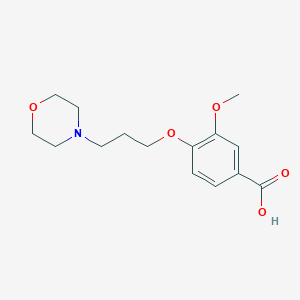
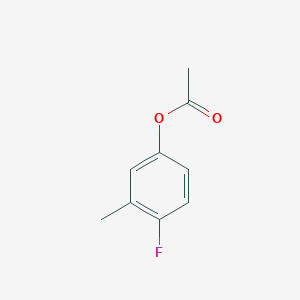
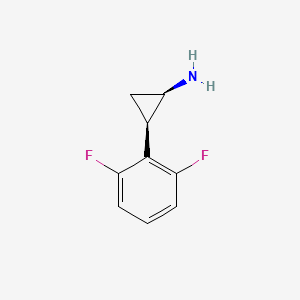

![2-[4-(1-Pyridin-2-yl-ethylamino)-butyl]-isoindole-1,3-dione](/img/structure/B8399632.png)
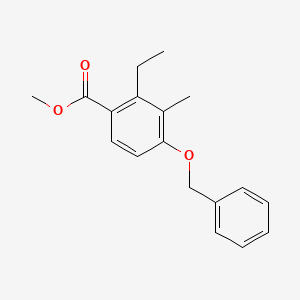
![4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-ol](/img/structure/B8399642.png)

